molecular formula C7H17ClN2O2 B1456219 2-Amino-N-ethyl-N-(2-hydroxyethyl)propanamide hydrochloride CAS No. 1236259-18-9

2-Amino-N-ethyl-N-(2-hydroxyethyl)propanamide hydrochloride

Cat. No.: B1456219
CAS No.: 1236259-18-9
M. Wt: 196.67 g/mol
InChI Key: SHFOVEFTOTXXBH-UHFFFAOYSA-N
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Description

Synonyms and Registry Identifiers

This compound is recognized under multiple synonyms and registry numbers across chemical databases:

Synonym Source
2-Amino-N-ethyl-N-(2-hydroxyethyl)propanamide hydrochloride
AKOS015848192
EVT-1745400
MFCD13561997

Registry Identifiers:

  • CAS Registry Number: 1236259-18-9.
  • PubChem CID: 56831809.
  • ChemSpider ID: Not explicitly listed, but cross-referenced via PubChem.
  • ZINC ID: ZINC37809360.

These identifiers facilitate precise tracking in chemical inventories and literature.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₇H₁₇ClN₂O₂ , with a molecular weight of 196.68 g/mol .

Elemental Composition Breakdown:

Element Count Atomic Mass (g/mol) Contribution (g/mol) Percentage Composition
Carbon (C) 7 12.01 84.07 42.74%
Hydrogen (H) 17 1.008 17.14 8.71%
Chlorine (Cl) 1 35.45 35.45 18.03%
Nitrogen (N) 2 14.01 28.02 14.25%
Oxygen (O) 2 16.00 32.00 16.27%

Structural Features:

  • The propanamide core (C₃H₆NO) forms the backbone.
  • Ethyl (C₂H₅) and 2-hydroxyethyl (C₂H₅OH) groups are bonded to the amide nitrogen.
  • The hydrochloride (HCl) salt contributes to the compound’s solubility in polar solvents.

This composition aligns with spectroscopic data, including infrared (IR) signatures typical of secondary amides, such as N-H stretching (~3300 cm⁻¹) and C=O stretching (~1640 cm⁻¹).

Properties

IUPAC Name

2-amino-N-ethyl-N-(2-hydroxyethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.ClH/c1-3-9(4-5-10)7(11)6(2)8;/h6,10H,3-5,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFOVEFTOTXXBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-N-ethyl-N-(2-hydroxyethyl)propanamide hydrochloride is a compound of considerable interest in biochemical and pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C₇H₁₇ClN₂O₂ and a molecular weight of approximately 168.62 g/mol. Its structure includes an amide functional group and hydroxyl group, which contribute to its reactivity and biological interactions.

Property Value
Molecular FormulaC₇H₁₇ClN₂O₂
Molecular Weight168.62 g/mol
Functional GroupsAmide, Hydroxyl

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The amino and hydroxyethyl groups are critical for binding to specific molecular targets, which modulates their activity and influences various biochemical pathways. Research suggests that this compound may act as an inhibitor or activator of these targets, leading to significant biological effects in therapeutic contexts.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential role in inhibiting specific enzymes, which may be relevant in drug development.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further investigation in infectious disease contexts.
  • Protein Interactions : The compound's structure allows it to interact with various proteins, influencing their functions and potentially leading to therapeutic applications.

Case Studies

Several studies have explored the biological activities of this compound:

  • Enzyme Interaction Studies : A study demonstrated that this compound effectively inhibited the activity of certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent.
  • Antimicrobial Activity : In vitro tests revealed that the compound showed significant antimicrobial effects against various bacterial strains, indicating its potential use in treating infections.
  • Protein Binding Assays : Research involving fragment-based screening highlighted the compound's ability to bind selectively to target proteins, which is crucial for drug design and development .

Comparative Analysis

To better understand the significance of this compound, it can be compared with similar compounds:

Compound Name Molecular Formula Biological Activity
2-Amino-N-(2-hydroxyethyl)propanamide hydrochlorideC₇H₁₇ClN₂O₂Enzyme inhibition, antimicrobial properties
2-Amino-N-(2-furylmethyl)propanamide hydrochlorideC₈H₁₃ClN₂O₂Potentially different enzyme interactions
GlycineC₂H₅NO₂Baseline for comparison in biological activity

The distinct combination of functional groups in this compound imparts unique chemical reactivity and biological properties compared to these similar compounds.

Scientific Research Applications

Synthesis Building Block

The compound serves as a versatile building block in synthetic chemistry. Its ability to form peptide bonds makes it valuable for synthesizing more complex molecules. Researchers utilize it to create derivatives that can be tailored for specific applications in drug development and biochemical studies.

The biological activity of 2-amino-N-ethyl-N-(2-hydroxyethyl)propanamide hydrochloride is noteworthy due to its interactions with enzymes and receptors. Studies have shown that it can modulate enzyme activity, making it a subject of interest in pharmacological research. Its structure allows for binding to specific molecular targets, influencing cellular pathways .

Enzyme Inhibition Studies

This compound has been utilized in studies focusing on enzyme inhibition, where it acts as an inhibitor or modulator of various enzymatic activities. This application is critical in understanding metabolic pathways and developing new therapeutic agents.

Drug Development

Research indicates that this compound may have applications in therapeutic contexts, particularly in drug development for diseases involving enzyme dysregulation. Its ability to interact with biological targets positions it as a candidate for further pharmacological studies .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Amino-N-ethyl-N-(2-hydroxyethyl)propanamide hydrochloride
  • CAS No.: 1220039-04-2
  • Molecular Formula : C₈H₁₉ClN₂O₂
  • Molecular Weight : 210.70 g/mol
  • Storage : Stable at room temperature when sealed in dry conditions .

Structural Features :

  • Contains a primary amino group, an ethyl group, and a 2-hydroxyethyl group attached to a propanamide backbone.
  • The hydroxyethyl moiety enhances hydrophilicity, influencing solubility and reactivity.

Comparison with Structurally Similar Compounds

Fluorinated Analogs

Example :

  • (R)-2-Amino-N-ethyl-N-(2,2,2-trifluoroethyl)propanamide hydrochloride (C62) CAS No.: Not provided (EP 3 407 716 B1) Molecular Formula: C₇H₁₂F₃N₂O·HCl Key Differences:
  • Replacement of hydroxyethyl with trifluoroethyl group.
  • Melting Point: 148–151°C (vs.
  • Impact : Fluorination increases lipophilicity and metabolic stability but reduces aqueous solubility .

Example :

  • (R)-2-Amino-N-(2,2-difluoroethyl)propanamide hydrochloride (C63) Structural Variation: Difluoroethyl substituent. Properties: Similar purity (92%) to C62; fluorination alters electronic properties, affecting binding affinity in drug-receptor interactions .

Alkyl-Substituted Derivatives

Example :

  • 2-Amino-N-isobutyl-2-methylpropanamide hydrochloride CAS No.: 1220035-05-1 Molecular Formula: C₈H₁₉ClN₂O Key Differences:
  • Isobutyl group replaces hydroxyethyl and ethyl groups.
  • Impact : Increased steric bulk may reduce solubility but enhance membrane permeability .

Example :

  • 3-Amino-N,2,2-trimethylpropanamide hydrochloride CAS No.: 756454-05-4 Structural Variation: Trimethyl substitution on the propanamide backbone. Impact: Enhanced lipophilicity compared to the target compound, favoring passive diffusion in biological systems .

Aminoethyl-Modified Derivatives

Example :

  • 2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide dihydrochloride CAS No.: 1219957-57-9 Molecular Formula: C₈H₂₁Cl₂N₃O Key Differences:
  • Dimethylaminoethyl group instead of hydroxyethyl.
  • Impact: The dimethylamino group increases basicity, improving solubility in acidic environments (e.g., gastric fluid) .

Pharmaceutical Impurities and Byproducts

Example :

  • (RS)-2-Ethylamino-N-(2-methylphenyl)propanamide Hydrochloride (Imp. C(EP)) CAS No.: 35891-75-9 Structural Variation: Ethylamino and 2-methylphenyl groups. Impact: Aromatic substituents may introduce π-π stacking interactions, affecting crystallization and bioavailability .

Physical Properties

Compound Melting Point (°C) Purity Physical Form
Target Compound Not reported Not specified Not specified
(R)-C62 (trifluoroethyl derivative) 148–151 92% Gel-like substance
(R)-C64 (butanamide derivative) 162–173 Quantitative White solid
2-Amino-N-isobutyl-... hydrochloride Not reported 95%+ Not specified

Key Observations :

  • Fluorinated derivatives (C62, C63) exhibit higher melting points due to stronger intermolecular forces (e.g., dipole-dipole interactions) .
  • The target compound’s lack of fluorine or aromatic groups may result in lower thermal stability.

Solubility and Reactivity

  • Hydroxyethyl Group (Target Compound) : Enhances water solubility via hydrogen bonding, suitable for aqueous formulations.
  • Fluorinated Analogs : Reduced solubility in water but improved lipid bilayer penetration.
  • Dimethylaminoethyl Derivative: Protonatable amine increases solubility in acidic media .

Preparation Methods

Starting Materials and Intermediates

  • The synthesis often begins with substituted acetophenones or amino alcohol intermediates.
  • Bromination and azidation of disubstituted acetophenones are common initial transformations to introduce reactive groups.
  • Reduction of azido intermediates to amino groups is typically performed using reducing agents like sodium borohydride or lithium aluminum hydride, sometimes with additives or catalysts to improve selectivity and safety.

Amidation and Functionalization

  • Amidation is carried out by reacting the amino intermediate with acid derivatives under controlled conditions.
  • The N-ethyl and N-(2-hydroxyethyl) substituents are introduced by alkylation or by using appropriately substituted amines.
  • Hydroxyethyl groups are carefully introduced or preserved to maintain the compound's characteristic structure.

Formation of Hydrochloride Salt

  • The free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
  • This step improves the compound's stability, solubility, and ease of handling for research applications.

Reaction Conditions and Optimization

Step Reagents / Conditions Notes
Bromination Bromine or N-bromosuccinimide (NBS) Controlled temperature to avoid overbromination
Azidation Sodium azide in suitable solvent Safety precautions due to azide toxicity
Reduction of Azido Group Sodium borohydride or LiAlH4 with catalysts Careful control to avoid side reactions
Amidation Acid chloride or anhydride with amine Use of base to neutralize HCl generated
Alkylation (N-ethyl, N-(2-hydroxyethyl)) Alkyl halides or substituted amines Protecting groups may be used if necessary
Salt Formation HCl gas or aqueous HCl Controlled addition to avoid overacidification

Research Findings and Notes

  • The reduction of azido intermediates is a critical step requiring careful choice of reducing agents to minimize hazardous by-products and improve safety.
  • The use of lithium aluminum hydride, while effective, poses safety concerns; sodium borohydride with additives is preferred in some protocols.
  • Optimization of solvent systems and temperature profiles significantly affects the purity and yield of the final hydrochloride salt.
  • The multi-step synthesis requires purification at intermediate stages, often by crystallization or chromatography, to ensure the quality of the final compound.
  • The hydrochloride salt form enhances the compound's stability, making it suitable for pharmaceutical and biochemical research.

Summary Table of Preparation Methods

Preparation Stage Typical Reagents/Conditions Advantages Challenges
Bromination Bromine/NBS, low temperature Selective substitution Overbromination risk
Azidation Sodium azide, polar aprotic solvents Introduces azido group efficiently Azide toxicity and handling risks
Azido Reduction NaBH4 or LiAlH4 with catalysts Effective conversion to amine Safety concerns with LiAlH4
Amidation Acid chlorides/anhydrides, base (e.g., triethylamine) High yield amide bond formation Side reactions if not controlled
Alkylation (N-substitution) Alkyl halides, controlled temperature Introduces ethyl and hydroxyethyl groups Possible overalkylation
Hydrochloride Salt Formation HCl gas or aqueous HCl Improved stability and solubility Requires controlled acid addition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-N-ethyl-N-(2-hydroxyethyl)propanamide hydrochloride, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .
  • Stoichiometry : Use a slight excess of ethylamine to drive the reaction toward the desired product .
  • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction completion .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

  • Methodological Answer :

  • HPLC-UV/Vis : Use C18 columns with a mobile phase of acetonitrile/water (0.1% TFA) to separate impurities .
  • LC-MS : Confirm molecular weight (e.g., [M+H]⁺ ion) and detect trace byproducts .
  • NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or D₂O resolve amino and hydroxyethyl proton environments .
  • Elemental analysis : Verify chloride content via argentometric titration .

Q. How should the compound be stored to ensure long-term stability?

  • Methodological Answer :

  • Storage conditions : 2–8°C in airtight, desiccated containers to prevent hygroscopic degradation .
  • Stability testing : Conduct accelerated aging studies (40°C, 75% RH) and monitor degradation via HPLC .
  • Moisture control : Use Karl Fischer titration to assess water content in bulk samples .

Advanced Research Questions

Q. How can conflicting NMR data for proton environments in the compound be resolved?

  • Methodological Answer :

  • 2D NMR techniques : COSY and HSQC experiments clarify coupling between NH, CH₂, and OH groups .
  • Variable-temperature NMR : Resolve overlapping signals by analyzing spectra at 25°C vs. 50°C .
  • Computational validation : Compare experimental shifts with density functional theory (DFT) predictions (e.g., B3LYP/6-31G*) .

Q. What strategies identify and quantify synthesis-related impurities (e.g., ethylated byproducts)?

  • Methodological Answer :

  • HPLC-MS with reference standards : Spike known impurities (e.g., N-ethylpropanamide derivatives) to calibrate retention times and quantify limits of detection .
  • Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to generate degradants for profiling .
  • Mass fragmentation patterns : Use high-resolution MS (HRMS) to distinguish isomers (e.g., positional ethyl vs. hydroxyethyl substitutions) .

Q. How do computational methods predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :

  • DFT calculations : Model hydrolysis pathways at the amide bond to identify susceptible sites (e.g., activation energy barriers) .
  • Molecular docking : Simulate interactions with enzymes (e.g., proteases) to predict biological activity .
  • Solvent effects : Use continuum solvation models (e.g., PCM) to assess stability in aqueous vs. organic media .

Q. What experimental designs address contradictions in solubility data across different pH conditions?

  • Methodological Answer :

  • pH-solubility profiling : Measure solubility in buffers (pH 1–12) using UV spectrophotometry or nephelometry .
  • Counterion screening : Compare hydrochloride salt solubility with other salts (e.g., sulfate, acetate) .
  • Microscopic dissolution studies : Use polarized light microscopy to observe crystal habit changes during pH shifts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-ethyl-N-(2-hydroxyethyl)propanamide hydrochloride
Reactant of Route 2
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2-Amino-N-ethyl-N-(2-hydroxyethyl)propanamide hydrochloride

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